molecular formula C10H8N2 B11761770 2-(1-Cyanoethyl)benzonitrile

2-(1-Cyanoethyl)benzonitrile

Cat. No.: B11761770
M. Wt: 156.18 g/mol
InChI Key: MRSFIOOQRPHCFU-UHFFFAOYSA-N
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Description

2-(1-Cyanoethyl)benzonitrile is an organic compound with the molecular formula C10H8N2. It is a derivative of benzonitrile, where a cyanoethyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Cyanoethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyanoethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Cyanoethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development due to its ability to form various derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyanoethyl)benzonitrile involves its ability to undergo nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single cyano group attached to the benzene ring.

    2-Phenylacetonitrile: Similar structure but with a phenyl group instead of a cyanoethyl group.

    3-Cyanopyridine: Contains a cyano group attached to a pyridine ring.

Uniqueness

2-(1-Cyanoethyl)benzonitrile is unique due to the presence of both a cyano and an ethyl group attached to the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler nitriles .

Properties

IUPAC Name

2-(1-cyanoethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-8(6-11)10-5-3-2-4-9(10)7-12/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSFIOOQRPHCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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